Valproate pivoxil
Overview
Description
Valproate pivoxil is an anticonvulsant compound used primarily in the treatment of epilepsy. It is the pivaloyloxymethyl ester derivative of valproic acid, and it is likely a prodrug of valproic acid . This compound is known for its ability to stabilize mood and prevent seizures, making it a valuable medication in the field of neurology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valproate pivoxil is synthesized through the esterification of valproic acid with pivaloyloxymethyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of solvents and catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: Valproate pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form valproic acid and pivalic acid.
Oxidation: Oxidizing agents can convert this compound into its corresponding carboxylic acids.
Reduction: Reducing agents can reduce the ester group to form alcohol derivatives.
Major Products Formed: The major products formed from these reactions include valproic acid, pivalic acid, and various alcohol derivatives .
Scientific Research Applications
Valproate pivoxil has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Researchers use this compound to investigate its effects on cellular processes and gene expression.
Medicine: It is extensively studied for its anticonvulsant properties and its potential use in treating other neurological disorders.
Mechanism of Action
The mechanism of action of valproate pivoxil involves its conversion to valproic acid in the body. Valproic acid increases the availability of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain. This action helps to stabilize neuronal activity and prevent seizures. Additionally, valproic acid inhibits histone deacetylases, which can alter gene expression and contribute to its therapeutic effects .
Comparison with Similar Compounds
Valproic Acid: The parent compound of valproate pivoxil, used widely as an anticonvulsant.
Valpromide: Another derivative of valproic acid with similar anticonvulsant properties.
Valnoctamide: A structural analog of valproic acid with mood-stabilizing effects
Uniqueness: this compound is unique due to its ester structure, which allows it to act as a prodrug. This structural modification can enhance its bioavailability and provide a more controlled release of the active compound, valproic acid .
Biological Activity
Valproate pivoxil, a prodrug of valproic acid, is primarily utilized in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis. Its biological activity is characterized by a complex interplay of mechanisms that enhance its therapeutic efficacy while also posing potential risks. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.
This compound exhibits multiple mechanisms that contribute to its pharmacological effects:
- GABAergic Activity : Valproate enhances gamma-aminobutyric acid (GABA) synthesis by increasing the expression and activity of glutamic acid decarboxylase (GAD), which converts glutamate to GABA. This elevation in GABA levels is crucial for its anticonvulsant properties .
- Histone Deacetylase Inhibition : The compound inhibits histone deacetylases (HDACs), particularly HDAC1. This inhibition alters gene expression related to neuronal plasticity and neuroprotection, impacting mood regulation and cognitive functions .
- Ion Channel Modulation : this compound blocks voltage-gated sodium channels and modulates calcium channels, which helps stabilize neuronal excitability and reduces seizure frequency .
- Neurotrophic Effects : It increases brain-derived neurotrophic factor (BDNF) levels, promoting neurogenesis and synaptic plasticity, which are essential for cognitive functions and mood stabilization .
Pharmacokinetics
This compound is rapidly absorbed after oral administration and undergoes extensive hepatic metabolism. Its pharmacokinetic profile is characterized by:
- Absorption : Quickly absorbed from the gastrointestinal tract.
- Metabolism : Primarily metabolized in the liver to active metabolites that may have enhanced clinical efficacy compared to valproate itself .
- Elimination : The drug is eliminated through urine as various metabolites.
Therapeutic Applications
This compound is used in several clinical settings:
- Epilepsy : It is effective against various seizure types, including generalized seizures and myoclonic seizures.
- Bipolar Disorder : Valproate has been shown to be effective in managing manic episodes, with studies indicating significant improvements in manic symptoms compared to placebo .
- Migraine Prophylaxis : It reduces the frequency of migraine attacks through its effects on neurotransmitter modulation.
Case Studies
Several case studies highlight the clinical implications of this compound:
- Case Study 1 : A 72-year-old woman developed hyperammonemic encephalopathy while on valproate monotherapy for partial epilepsy. Her condition improved rapidly after discontinuation of the drug, indicating a potential adverse effect associated with valproate use .
- Case Study 2 : A 28-year-old woman successfully managed her epilepsy with valproic acid but sought advice regarding pregnancy. Due to known teratogenic risks associated with valproate, she was advised to consider alternative antiepileptic drugs before conception .
Adverse Effects
While this compound has significant therapeutic benefits, it also poses risks:
- Hepatic Toxicity : Chronic use can lead to fatal hepatic failure, particularly in vulnerable populations .
- Teratogenicity : Increased risk of birth defects when used during pregnancy necessitates careful consideration of alternatives for women of childbearing age .
- Hyperammonemia : Elevated ammonia levels can occur, leading to neurological complications if not monitored closely .
Data Summary
The following table summarizes key findings related to the biological activity and clinical applications of this compound:
Aspect | Findings |
---|---|
GABA Enhancement | Increases GABA synthesis via GAD stimulation; crucial for anticonvulsant effects |
HDAC Inhibition | Alters gene expression related to mood and cognition |
Clinical Efficacy | Superior efficacy in acute mania compared to placebo; significant reduction in symptoms |
Adverse Effects | Risk of hepatic failure, teratogenic effects, hyperammonemia |
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 2-propylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-6-8-11(9-7-2)12(15)17-10-18-13(16)14(3,4)5/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFRLDEQKSNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228089 | |
Record name | Valproate pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77372-61-3 | |
Record name | (2,2-Dimethyl-1-oxopropoxy)methyl 2-propylpentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77372-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valproate pivoxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valproate pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valproate pivoxil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALPROATE PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5A05A29T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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